molecular formula C19H25ClN2O4 B7081443 Tert-butyl 1-(3-chloro-4-hydroxybenzoyl)-1,7-diazaspiro[3.5]nonane-7-carboxylate

Tert-butyl 1-(3-chloro-4-hydroxybenzoyl)-1,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B7081443
M. Wt: 380.9 g/mol
InChI Key: MAILYLSRXVDAJK-UHFFFAOYSA-N
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Description

Tert-butyl 1-(3-chloro-4-hydroxybenzoyl)-1,7-diazaspiro[35]nonane-7-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound features a spirocyclic structure, which is known for its stability and unique chemical properties

Properties

IUPAC Name

tert-butyl 1-(3-chloro-4-hydroxybenzoyl)-1,7-diazaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O4/c1-18(2,3)26-17(25)21-9-6-19(7-10-21)8-11-22(19)16(24)13-4-5-15(23)14(20)12-13/h4-5,12,23H,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAILYLSRXVDAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CCN2C(=O)C3=CC(=C(C=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(3-chloro-4-hydroxybenzoyl)-1,7-diazaspiro[3.5]nonane-7-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-methylenepiperidine-1-carboxylate, which is then reacted with trichloroacetyl chloride in the presence of a zinc/copper couple under nitrogen atmosphere . The reaction mixture is stirred at room temperature overnight, followed by the addition of a saturated solution of ammonium chloride to quench the reaction . The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(3-chloro-4-hydroxybenzoyl)-1,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom, forming a hydroxybenzoyl derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the chloro group with an amine can produce an amine derivative.

Scientific Research Applications

Tert-butyl 1-(3-chloro-4-hydroxybenzoyl)-1,7-diazaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s stability and functional groups make it useful in studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 1-(3-chloro-4-hydroxybenzoyl)-1,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The hydroxybenzoyl group can form hydrogen bonds with active sites of enzymes, while the spirocyclic structure provides stability and rigidity to the molecule. This allows for precise interactions with biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-(3-chloro-4-hydroxybenzoyl)-1,7-diazaspiro[3.5]nonane-7-carboxylate is unique due to its combination of functional groups and spirocyclic structure. This combination provides a balance of stability and reactivity, making it a valuable compound for various applications in research and industry.

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